molecular formula C13H11N3O3 B10947016 (2E)-3-(1-methyl-1H-pyrazol-4-yl)-1-(3-nitrophenyl)prop-2-en-1-one

(2E)-3-(1-methyl-1H-pyrazol-4-yl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B10947016
M. Wt: 257.24 g/mol
InChI Key: PZSBTNXZZBSWSZ-AATRIKPKSA-N
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Description

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and an α,β-unsaturated carbonyl system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-methyl-1H-pyrazole-4-carbaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the α,β-unsaturated carbonyl system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amines, hydroxylamines.

    Substitution: Substituted chalcones with various functional groups.

Scientific Research Applications

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-2-PROPEN-1-ONE
  • (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(2-NITROPHENYL)-2-PROPEN-1-ONE
  • (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

(E)-3-(1-methylpyrazol-4-yl)-1-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C13H11N3O3/c1-15-9-10(8-14-15)5-6-13(17)11-3-2-4-12(7-11)16(18)19/h2-9H,1H3/b6-5+

InChI Key

PZSBTNXZZBSWSZ-AATRIKPKSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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